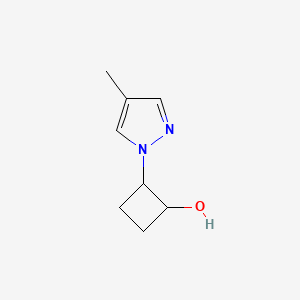
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Descripción general
Descripción
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol, also known as MPCB, is a cyclic pyrazol derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is not fully understood, but it has been suggested that it may act as a modulator of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. It has also been suggested that 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol may act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to modulate various signaling pathways and inhibit various enzymes. The limitations of using 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in lab experiments include its relatively low solubility in water, which may limit its bioavailability, and its potential toxicity, which may require further investigation.
Direcciones Futuras
There are several future directions for the study of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol, including the investigation of its potential applications in drug discovery, the synthesis of novel materials, and the development of new catalysts. In drug discovery, further studies are needed to investigate the potential therapeutic applications of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in various diseases, including cancer, inflammation, and neurological disorders. In material science, further studies are needed to investigate the potential applications of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in the synthesis of novel materials, such as metal-organic frameworks. In catalysis, further studies are needed to investigate the potential applications of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol as a catalyst for various reactions, including C-C bond formation and oxidation reactions.
Aplicaciones Científicas De Investigación
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been studied for its potential applications in the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been investigated as a potential catalyst for various reactions, including C-C bond formation and oxidation reactions.
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGXAJENLKSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264256 | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol | |
CAS RN |
2189434-99-7 | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189434-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(diphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1654205.png)

![N-[4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1654208.png)
![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)


![Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1654213.png)
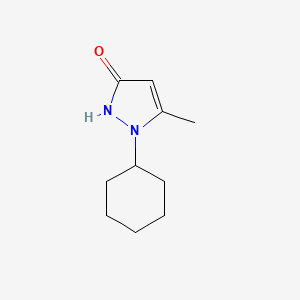
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)
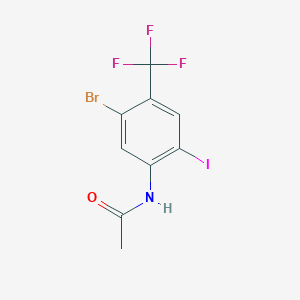
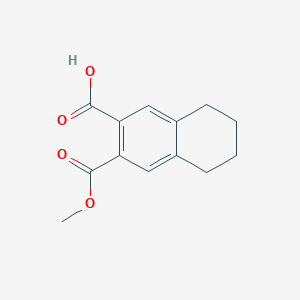
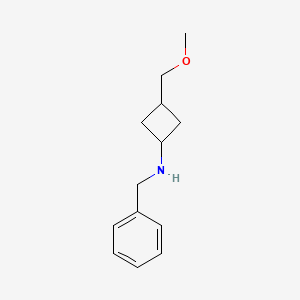
![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)
